molecular formula C17H20N2O4S B6797810 N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B6797810
M. Wt: 348.4 g/mol
InChI Key: HSHCSMJHXBQNCH-UHFFFAOYSA-N
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Description

N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is a complex organic compound that features a benzofuran ring, a spirocyclic structure, and a sulfonamide group. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-benzofuran-6-yl)-2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-16(18-14-3-2-13-4-8-23-15(13)10-14)19-7-1-5-17(11-19)6-9-24(21,22)12-17/h2-4,8,10H,1,5-7,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHCSMJHXBQNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)C2)CN(C1)C(=O)NC3=CC4=C(C=C3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . The spirocyclic structure can be introduced through a stereoselective synthesis involving the reaction of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and spirocyclic sulfonamides, such as:

  • Benzofuran-2-carboxamide derivatives
  • Spiro[4.5]decane-9-sulfonamides
  • Benzothiophene derivatives

Uniqueness

N-(1-benzofuran-6-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is unique due to its combination of a benzofuran ring, a spirocyclic structure, and a sulfonamide group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

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